molecular formula C21H18F6N2O7 B12467916 Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate

Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate

Cat. No.: B12467916
M. Wt: 524.4 g/mol
InChI Key: NETNGUSNIYFLOC-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate is a complex organic compound characterized by the presence of multiple trifluoromethyl groups, phenoxy groups, and carbamoyl functionalities

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets . The phenoxy and carbamoyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate is unique due to its combination of trifluoromethyl, phenoxy, and carbamoyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C21H18F6N2O7

Molecular Weight

524.4 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[(1,1,1-trifluoro-3-methoxy-3-oxo-2-phenoxypropan-2-yl)carbamoylamino]phenyl]propanoate

InChI

InChI=1S/C21H18F6N2O7/c1-34-15(30)18(33,20(22,23)24)12-8-10-13(11-9-12)28-17(32)29-19(16(31)35-2,21(25,26)27)36-14-6-4-3-5-7-14/h3-11,33H,1-2H3,(H2,28,29,32)

InChI Key

NETNGUSNIYFLOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)NC(=O)NC(C(=O)OC)(C(F)(F)F)OC2=CC=CC=C2)(C(F)(F)F)O

Origin of Product

United States

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